molecular formula C19H19NO3S B11379144 N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11379144
M. Wt: 341.4 g/mol
InChI Key: ZKUIYIXBGWUIRJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methoxybenzoyl core substituted with two heterocyclic groups: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl moiety. Its molecular formula is C₁₉H₂₀N₂O₃S, with a molecular weight of approximately 373.8 g/mol (calculated). The structural complexity arises from the dual heterocyclic substitutions, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C19H19NO3S/c1-14-9-11-24-18(14)13-20(12-17-4-3-10-23-17)19(21)15-5-7-16(22-2)8-6-15/h3-11H,12-13H2,1-2H3

InChI Key

ZKUIYIXBGWUIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves the reaction of furan-2-carboxaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid under amide coupling conditions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the benzamide core, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycles Notable Properties
Target Compound C₁₉H₂₀N₂O₃S 373.8 4-methoxy, 3-methylthiophene, furan Thiophene, Furan Moderate lipophilicity
3-Chloro analog (CAS 874354-90-2) C₁₉H₁₈ClN₂O₄ 359.8 3-chloro, 5-methylfuran Furan Enhanced metabolic stability
N-(5-furan-2-yl-thiadiazole) C₁₄H₁₂N₄O₃S 333.3 4-methoxy, 1,3,4-thiadiazole Thiadiazole, Furan Anti-Pseudomonas activity
Thienopyrimidine analog C₂₃H₁₆F₃N₂O₄S 488.4 4-(CF₃)phenoxy, thienopyrimidine Thienopyrimidine High rigidity, kinase inhibition

Biological Activity

N-(furan-2-ylmethyl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3S. The compound features a furan ring, a methoxy group, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the furan and thiophene rings suggests potential interactions with enzymes involved in metabolic pathways.
  • Antioxidant Activity : Compounds containing furan and thiophene structures are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit antimicrobial effects, potentially making this compound a candidate for further investigation in infectious diseases.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds can exhibit anticancer properties. For instance, studies on related compounds have shown:

CompoundCancer TypeMechanismReference
IMB-0523 (related benzamide)Hepatocellular carcinomaInhibition of HBV replication
4-Methoxy-3-(Methylamino) BenzamideBroad-spectrum antiviralIncreases APOBEC3G levels

These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Activity

The compound's structural components hint at potential antimicrobial effects. Studies on related compounds have demonstrated:

CompoundTarget OrganismActivityReference
Thiophene derivativesStaphylococcus aureusBactericidal activity
Furan derivativesEscherichia coliInhibition of growth

These results indicate that this compound may warrant further investigation as an antimicrobial agent.

Case Studies

  • Study on Antiviral Properties : A study evaluated the antiviral activity of various benzamide derivatives against Hepatitis B Virus (HBV). The results showed significant inhibition of HBV replication in vitro, suggesting that similar structural motifs in this compound could yield comparable results .
  • Antioxidant Potential Assessment : Research involving furan-containing compounds demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

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